Single-Crystal X-Ray Structure Confirms Zwitterionic Solid-State Form Distinct from Deferiprone and Maltol
The target compound (Hcmp) has been unequivocally structurally characterized by single-crystal X-ray diffraction, revealing a monoclinic crystal system with unit cell parameters a = 6.340(2) Å, b = 7.705(1) Å, c = 16.226(?) Å [1]. The crystal structure confirms a zwitterionic form in the solid state, with the carboxylic acid proton transferred to the pyridinone ring nitrogen — a feature absent in both the parent maltol (3-hydroxy-2-methyl-4-pyrone) and deferiprone (1,2-dimethyl-3-hydroxypyrid-4-one), neither of which carries a carboxylic acid group [1]. This zwitterionic character has direct implications for solubility, formulation pH, and solid-state stability.
| Evidence Dimension | Solid-state molecular form and crystal system |
|---|---|
| Target Compound Data | Monoclinic, a = 6.340(2) Å, b = 7.705(1) Å, c = 16.226(?) Å; zwitterionic form (COO⁻ / N⁺-H) |
| Comparator Or Baseline | Deferiprone: neutral molecule in solid state, no carboxylic acid; Maltol: neutral 4-pyrone, no nitrogen substituent |
| Quantified Difference | Presence of carboxylic acid enables zwitterion formation unique among simple 3,4-HP chelators; unit cell parameters provide definitive identity fingerprint |
| Conditions | Single-crystal X-ray diffraction at room temperature; crystals grown from aqueous solution |
Why This Matters
For procurement, the X-ray structure provides an unambiguous identity certificate distinguishing this compound from maltol starting material and N-alkyl analogs, critical for quality assurance in research-grade material specification.
- [1] Zhang, Z.H., Rettig, S.J., Orvig, C. Physical and structural studies of N-carboxymethyl-3-hydroxy-2-methyl-4-pyridinone and N-(para-methoxyphenyl)-3-hydroxy-2-methyl-4-pyridinone. Canadian Journal of Chemistry, 1992, 70, 763–770. View Source
